molecular formula C11H8BrNO2 B3030272 5-Bromo-2-methoxyquinoline-8-carbaldehyde CAS No. 885687-82-1

5-Bromo-2-methoxyquinoline-8-carbaldehyde

Cat. No. B3030272
CAS RN: 885687-82-1
M. Wt: 266.09
InChI Key: IGLZFFUNRZEBSG-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyquinoline-8-carbaldehyde is a compound that is structurally related to various brominated hydroxyquinolines and indole derivatives. While the specific compound is not directly described in the provided papers, the related compounds such as 8-bromo-7-hydroxyquinoline (BHQ) and 5-bromo-1H-indole-3-carbaldehyde derivatives have been studied for their unique properties and applications. These compounds are of interest in the field of chemistry due to their potential use in photolabile protecting groups and as chemosensors for metal ions.

Synthesis Analysis

The synthesis of related brominated quinolines involves the introduction of a bromine atom into the quinoline structure, which can significantly alter the compound's reactivity and physical properties. For example, BHQ is synthesized to serve as a photolabile protecting group for carboxylic acids, with a focus on its photochemical properties . The synthesis process is designed to enhance its single-photon quantum efficiency and multiphoton-induced photolysis sensitivity.

Molecular Structure Analysis

The molecular structure of brominated quinolines and indoles is characterized by the presence of bromine, which can influence the molecule's overall stability and reactivity. In the case of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, the molecules are paired by aminocarbonyl hydrogen bonds, forming ribbons linked by further hydrogen bonds . This indicates that brominated derivatives can engage in specific intermolecular interactions, which are crucial for their function and potential applications.

Chemical Reactions Analysis

Brominated quinoline derivatives are reactive and can participate in various chemical reactions, particularly those involving their photolabile properties. BHQ, for instance, is designed to release a protected carboxylic acid upon exposure to light, a reaction that is highly efficient due to its quantum efficiency and sensitivity to multiphoton excitation . This reactivity is essential for applications in biological systems where controlled release of active compounds is required.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives are influenced by their molecular structure. BHQ, for example, has increased solubility and low fluorescence, making it useful as a caging group for biological messengers . The compound 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone shows sensitivity and selectivity to Mg2+, with a significant increase in fluorescence intensity upon binding to the metal ion, demonstrating its potential as a fluorescent chemosensor . These properties are critical for the practical application of these compounds in various fields, including biochemistry and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Improvement : The compound 5-bromo-2-methylamino-8-methoxyquinazoline, closely related to 5-Bromo-2-methoxyquinoline-8-carbaldehyde, has been improved in synthesis via the telescoping process, enhancing its yield and purity, crucial for medicinal research (Nishimura & Saitoh, 2016).

  • Chemistry of Analogous Compounds : Research on analogs like 2-chloroquinoline-3-carbaldehyde highlights the synthesis of quinoline ring systems and their biological evaluations, which can be analogous to the chemical applications of 5-Bromo-2-methoxyquinoline-8-carbaldehyde (Hamama et al., 2018).

  • Spectroscopic Characterization : A study focusing on the spectroscopic characterization of quinolinecarbaldehydes, which includes compounds similar to 5-Bromo-2-methoxyquinoline-8-carbaldehyde, provides insights into their electrochemical properties (Wantulok et al., 2020).

  • Regioselective Bromination : Research on regioselective bromination methods to synthesize brominated methoxyquinolines, including 5-Bromo-2-methoxyquinoline-8-carbaldehyde, demonstrates the versatility of this compound in chemical syntheses (Çakmak & Ökten, 2017).

Biochemical Applications

  • Chemosensors for Metal Ions : A study on 5-Chloro-8-methoxyquinoline, a compound structurally similar to 5-Bromo-2-methoxyquinoline-8-carbaldehyde, explores its application as a chemosensor for metal ions like Cd^2+, indicating potential for similar uses (Prodi et al., 2001).

  • Antimicrobial Evaluation : Research involving fused pyran derivatives bearing a 2-morpholinoquinoline nucleus, related to 5-Bromo-2-methoxyquinoline-8-carbaldehyde, shows potential antimicrobial applications, indicating the broader utility of such compounds in biomedical research (Makawana et al., 2011).

  • Biological Applications of Novel Compounds : The synthesis of novel compounds containing lawsone, using halo-reagents, where 5-Bromo-2-methoxyquinoline-8-carbaldehyde could serve as a precursor, highlights its role in producing compounds with antioxidant and antitumor activities (Hassanien et al., 2022).

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-bromo-2-methoxyquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-10-5-3-8-9(12)4-2-7(6-14)11(8)13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLZFFUNRZEBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC(=C2C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743668
Record name 5-Bromo-2-methoxyquinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885687-82-1
Record name 5-Bromo-2-methoxyquinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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